N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Physicochemical profiling Lipophilicity SAR differentiation

N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrazine core linked via a thioether bridge to an acetamide group bearing a 2-chlorobenzyl substituent (Molecular Formula: C21H17ClN4OS; Molecular Weight: 408.9 g/mol). The pyrazolo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor chemotype, with numerous derivatives reported as inhibitors of JAK, RET, CDK, and other kinases.

Molecular Formula C21H17ClN4OS
Molecular Weight 408.9 g/mol
CAS No. 1021255-06-0
Cat. No. B3398511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide
CAS1021255-06-0
Molecular FormulaC21H17ClN4OS
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=CC=C4Cl
InChIInChI=1S/C21H17ClN4OS/c22-17-9-5-4-8-16(17)13-24-20(27)14-28-21-19-12-18(15-6-2-1-3-7-15)25-26(19)11-10-23-21/h1-12H,13-14H2,(H,24,27)
InChIKeyJXMSVZNSNLAKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide (CAS 1021255-06-0): Core Structural & Procurement Context


N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a synthetic small molecule characterized by a pyrazolo[1,5-a]pyrazine core linked via a thioether bridge to an acetamide group bearing a 2-chlorobenzyl substituent (Molecular Formula: C21H17ClN4OS; Molecular Weight: 408.9 g/mol). The pyrazolo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a privileged kinase-inhibitor chemotype, with numerous derivatives reported as inhibitors of JAK, RET, CDK, and other kinases [1]. This compound belongs to a densely populated chemical space of pyrazolo[1,5-a]pyrazinyl-thioacetamides, where subtle structural variations in the amide N-substituent and aryl decoration critically determine target selectivity and potency. The compound is commercially supplied as a research-grade screening compound, typically at ≥95% purity .

Why N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide Cannot Be Interchanged with Its Closest Analogs


Within the pyrazolo[1,5-a]pyrazinyl-thioacetamide series, the nature of the amide N-substituent functions as a critical selectivity filter. The 2-chlorobenzyl group of the target compound introduces a unique ortho-chloro substitution pattern that simultaneously modulates steric conformation, hydrogen-bonding capacity (via the chlorobenzyl NH), and lipophilicity relative to unsubstituted benzyl, para-chlorobenzyl, or directly N-phenyl analogs [1]. In known JAK/FLT3 inhibitor pharmacophores, analogous 2-chlorobenzyl modifications have been shown to alter kinase selectivity profiles by several orders of magnitude compared to regioisomeric or des-chloro analogs [2]. Consequently, procurement of a close structural analog (e.g., N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide, CAS 1021220-46-1) in place of the target compound risks targeting an entirely different kinase panel, undermining experimental reproducibility and SAR continuity.

Quantitative Differentiation Evidence: N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide vs. Closest Analogs


Ortho-Chlorobenzyl vs. Benzyl N-Substituent: Physicochemical Property Vector Differentiation

The 2-chlorobenzyl N-substituent of the target compound confers a higher calculated logP and altered hydrogen-bonding capacity relative to the unsubstituted benzyl analog. For the closest structurally characterized comparator N-(5-chloro-2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (ChemDiv G420-0033), the reported logP is 4.195, logD (pH 7.4) is 4.1947, with 1 hydrogen bond donor and a polar surface area (PSA) of 42.2 Ų . The target compound, bearing a 2-chlorobenzyl amide moiety, is anticipated to have a higher logP (~5.0–5.9 based on analogous compounds in the ZINC database [1]) and 2 hydrogen bond donors (amide NH + chlorobenzyl CH...Cl weak interaction), with a moderately higher PSA (~48.8 Ų based on the structurally similar N-(3-chloro-2-methylphenyl) analog ). These differences in lipophilicity and hydrogen-bonding propensity directly affect membrane permeability, plasma protein binding, and off-target promiscuity in cell-based assays.

Physicochemical profiling Lipophilicity SAR differentiation

Kinase Inhibition Landscape: Class-Level JAK2/FLT3 Activity Inference from Pyrazolo[1,5-a]pyrazine Chemotype

The pyrazolo[1,5-a]pyrazinyl-thioacetamide scaffold has been extensively validated as a JAK/FLT3 kinase inhibitor pharmacophore. The close analog N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021220-46-1) is annotated as a potent and selective JAK2/FLT3 inhibitor . Within the broader 4,6-substituted-pyrazolo[1,5-a]pyrazine patent space, representative compounds have demonstrated JAK2 IC50 values as low as <10 nM, with selectivity against TYK2 [1]. The target compound retains the essential thioether-linked pyrazolo[1,5-a]pyrazine core and acetamide pharmacophore, but the 2-chlorobenzyl N-substituent is expected to shift the kinase selectivity signature relative to the 4-chlorophenyl-2-substituted analogs. While direct IC50 data for the target compound against JAK2 or FLT3 are not publicly available, class-level inference places its anticipated activity in the nanomolar to low micromolar range for these targets, consistent with the established SAR of this chemotype [2].

Kinase inhibition JAK2 FLT3 Cancer signaling

Purity Benchmarking: ≥95% HPLC Purity vs. Comparator Screening Compounds

The target compound is supplied with a purity specification of ≥95% as determined by HPLC . This purity grade is standard for commercial screening compounds in this chemotype series and is directly comparable to that of the closest available analog N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021220-46-1), also specified at ≥95% purity . Both compounds share the same molecular formula (C21H17ClN4OS) and molecular weight (408.9 g/mol). No higher-purity grade (>98%) is routinely available for either compound, and procurement decisions within this series cannot be differentiated on purity alone; instead, structural specificity and target selectivity serve as the primary selection criteria.

Compound quality control HPLC purity Procurement specification

Regioisomeric Halogen Positioning: Ortho-Chlorobenzyl vs. Para-Chlorophenyl Selectivity Implications

The ortho-chlorobenzyl N-substituent in the target compound represents a regioisomeric variation from the para-chlorophenyl-substituted analogs prevalent in the JAK2/FLT3 inhibitor patent literature. In closely related pyrazolo[1,5-a]pyrazine kinase inhibitor series, the position of the chlorine substituent has been shown to dramatically alter kinase selectivity: ortho-substitution can introduce steric constraints that disfavor binding to certain kinase hinge regions while enhancing affinity for others through halogen-bonding interactions with backbone carbonyls [1]. The target compound (2-chlorobenzyl) thus offers a distinct selectivity vector compared to N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS 1021257-31-7) or N-(3-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021257-30-6), both of which feature para- or meta-chlorophenyl amide substituents. This regioisomeric differentiation is particularly relevant for kinase selectivity screening panels, where ortho-substituted benzyl amides have demonstrated distinct inhibition fingerprints from their para-substituted counterparts in pyrazolo[1,5-a]pyrazine chemotypes [2].

Halogen bonding Kinase selectivity Ortho-substitution effect

Recommended Application Scenarios for N-(2-Chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide (CAS 1021255-06-0)


Kinase Selectivity Panel Screening for Ortho-Chlorobenzyl SAR Exploration

This compound is optimally deployed as a structurally distinct probe in kinase selectivity panels alongside its para-chlorophenyl and unsubstituted benzyl analogs. The ortho-chlorobenzyl N-substituent provides a unique steric and electronic vector that is underrepresented in standard screening libraries, enabling SAR expansion in JAK/FLT3 or RET kinase programs. Users should include N-benzyl-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS 1021220-46-1) and N-(4-chlorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS 1021257-31-7) as direct comparators to map the effect of chlorine regioisomerism on kinase inhibition fingerprints [1].

Physicochemical Property Profiling and ADME Prediction Studies

The elevated calculated logP (~5.0–5.9) of this compound relative to the ChemDiv comparator G420-0033 (logP 4.195) makes it a useful tool for studying the impact of increased lipophilicity on membrane permeability, metabolic stability, and plasma protein binding within the pyrazolo[1,5-a]pyrazine chemotype. Parallel assessment of the target compound alongside the less lipophilic N-(5-chloro-2-methylphenyl) analog enables quantitative correlation of logP shifts with in vitro ADME endpoints .

Custom Derivative Synthesis and Lead Optimization Campaigns

The compound serves as a strategic starting material or reference standard for medicinal chemistry teams synthesizing focused libraries around the 2-chlorobenzyl pyrazolo[1,5-a]pyrazinyl-thioacetamide scaffold. Its ≥95% purity specification ensures suitability as an analytical reference for HPLC method development and as a positive control in biochemical assays where JAK/FLT3 inhibitory activity is anticipated .

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.